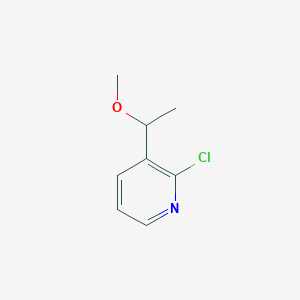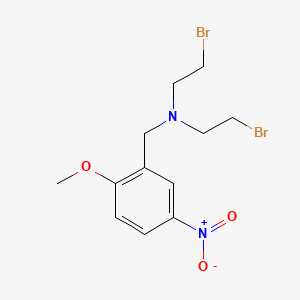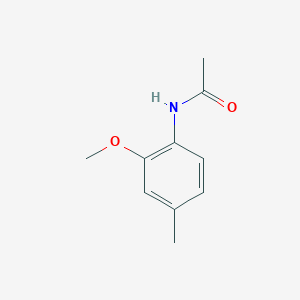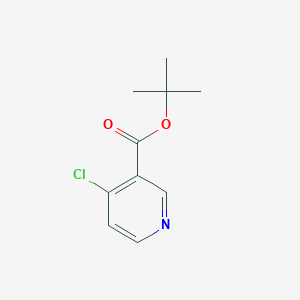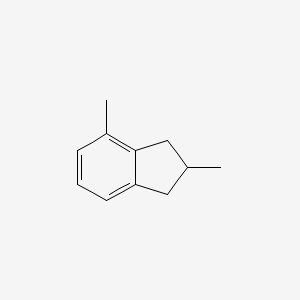
1H-Indene, 2,3-dihydrodimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound belonging to the indane family. It is a bicyclic hydrocarbon with the molecular formula C11H14. This compound is characterized by the presence of two methyl groups attached to the indane structure, which consists of a benzene ring fused to a cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene can be achieved through various methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 2,4-dimethylindene in the presence of a suitable catalyst such as palladium on carbon can yield 2,4-dimethyl-2,3-dihydro-1H-indene .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-indene: Lacks the methyl groups present in 2,4-dimethyl-2,3-dihydro-1H-indene.
4,7-Dimethyl-2,3-dihydro-1H-indene: Another dimethyl-substituted indene derivative with methyl groups at different positions.
1,1-Dimethyl-2,3-dihydro-1H-indene: Features two methyl groups on the same carbon atom.
Uniqueness
2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .
属性
CAS 编号 |
66256-36-8 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC=CC(=C2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


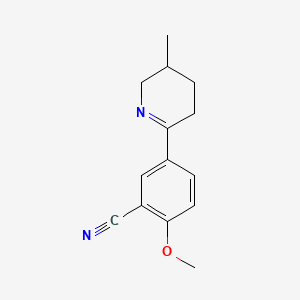

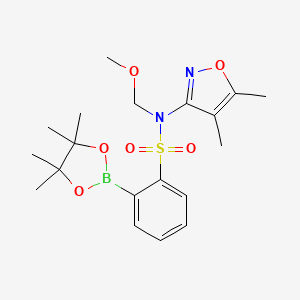
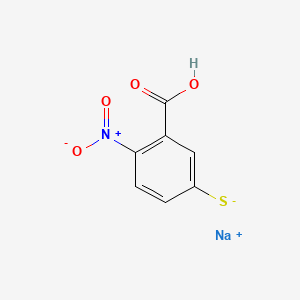
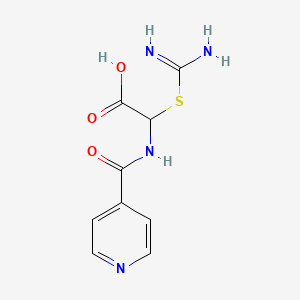
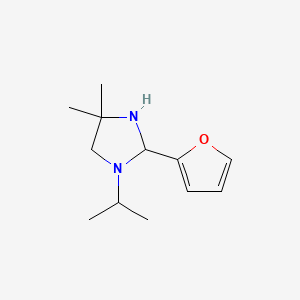
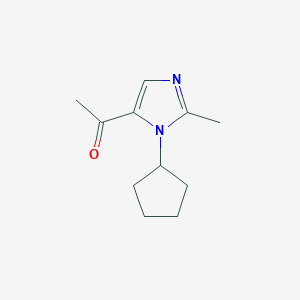
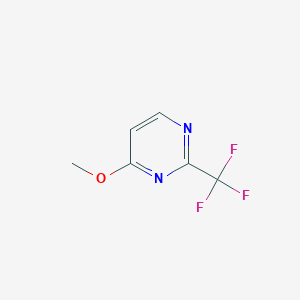
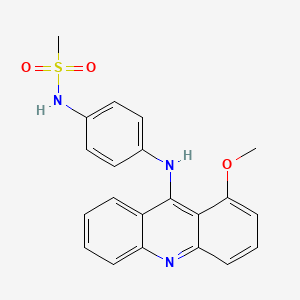
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
